molecular formula C16H19N3O3 B2719047 benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate CAS No. 1705156-84-8

benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate

Cat. No.: B2719047
CAS No.: 1705156-84-8
M. Wt: 301.346
InChI Key: MDAGPKIUECSBPJ-UHFFFAOYSA-N
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Description

Benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate is a synthetic organic compound that features a unique combination of functional groups, including a benzyl group, a tetrahydropyran ring, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to minimize by-products and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with alcohol or amine functionalities.

    Substitution: Substituted benzyl or pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetrahydropyran and pyrazole rings provide a versatile scaffold for further functionalization and derivatization, making it a valuable compound in various research fields.

Properties

IUPAC Name

benzyl N-[1-(oxan-4-yl)pyrazol-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-16(22-12-13-4-2-1-3-5-13)18-14-10-17-19(11-14)15-6-8-21-9-7-15/h1-5,10-11,15H,6-9,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAGPKIUECSBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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